1,6-二甲氧基吩嗪

描述

1,6-Dimethoxyphenazine is a metabolite of Streptomyces luteoreticuli . It is a member of the class of phenazines that is phenazine substituted by methoxy groups at positions 1 and 6 . It is a weakly active antibacterial metabolite with activity against mycobacteria .

Synthesis Analysis

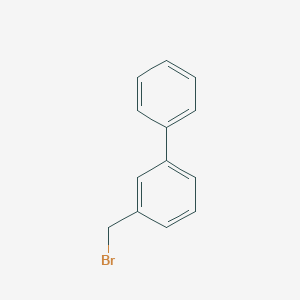

The synthesis of 1,6-Dimethoxyphenazine was initiated with a double palladium-catalyzed Buchwald–Hartwig C-N cross-coupling of 2-bromo-3-methoxyaniline to generate 1,6-dimethoxyphenazine at a 79% yield on a one-gram scale .

Molecular Structure Analysis

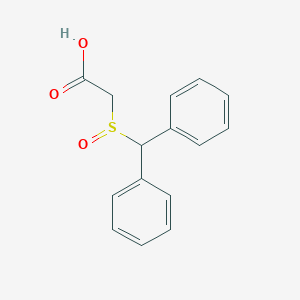

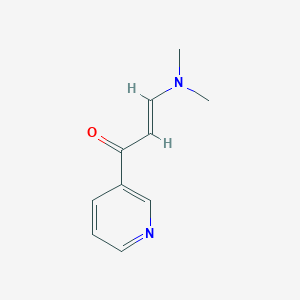

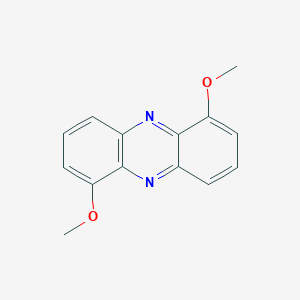

The molecular weight of 1,6-Dimethoxyphenazine is 240.26. The molecular formula is C14H12N2O2 . The SMILES representation is COC1=CC=CC2=C1N=C3C=CC=C(C3=N2)OC .

Physical And Chemical Properties Analysis

1,6-Dimethoxyphenazine is a solid substance . It is soluble in DMF, DMSO, Ethanol, and Methanol, but has poor solubility in water .

科学研究应用

Cocultivation of Streptomyces Species

Cocultivation of combinations of Streptomyces species isolated from the same soil was explored to isolate novel secondary metabolites . In one study, 1,6-dimethoxyphenazine was isolated from the individual culture of Streptomyces luteireticuli NIIST-D31 . The production of new streptophenazines by cocultivation combinations with NIIST-D31 suggests that NIIST-D47 and NIIST-D63 may function as inducers in activating cryptic secondary metabolite-biosynthetic gene clusters .

Synthesis of Iodinin

1,6-Dimethoxyphenazine is used in the synthesis of iodinin . The synthesis was initiated with a double palladium-catalyzed Buchwald–Hartwig C-N cross-coupling of 2-bromo-3-methoxyaniline to generate 1,6-dimethoxyphenazine at a 79% yield on a one-gram scale .

未来方向

Phenazine compounds, including 1,6-Dimethoxyphenazine, demonstrate biological activities relevant to the treatment of disease . They have been the focal point of advances in total synthesis, synthetic methods, chemical biology, and drug discovery . These incredible heterocycles offer promise in medicine .

属性

IUPAC Name |

1,6-dimethoxyphenazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-17-11-7-3-5-9-13(11)15-10-6-4-8-12(18-2)14(10)16-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNYAHCOEPIPGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C3C=CC=C(C3=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347071 | |

| Record name | 1,6-Dimethoxyphenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13398-79-3 | |

| Record name | 1,6-Dimethoxyphenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential antibacterial activities of phenazine derivatives?

A1: Research suggests that phenazine derivatives, particularly those isolated from Streptomyces species, exhibit promising antibacterial activity. For instance, a study [] investigated the in vitro antibacterial effects of ciprofloxacin in combination with compounds isolated from Streptomyces luteireticuli NIIST-D75. While the specific compounds were not named, this highlights the potential of exploring phenazine derivatives for their antibacterial properties.

Q2: How does the structure of phenazine compounds relate to their biological activity?

A2: While the provided research doesn't delve into specific structure-activity relationships for 1,6-Dimethoxyphenazine, it's important to note that the biological activity of phenazine derivatives can be significantly influenced by structural modifications. [] For example, the presence and position of substituents on the phenazine core can impact their interaction with biological targets, influencing their potency and selectivity.

Q3: Can you provide an example of a novel phenazine derivative isolated from Streptomyces species?

A3: Yes, research has identified a novel aureothin diepoxide derivative isolated from the Streptomyces sp. NIIST-D31 strain. [] This finding underscores the rich chemical diversity within Streptomyces species and their potential as sources of novel bioactive phenazine compounds.

Q4: What are the challenges in studying the biological activity of specific phenazine derivatives?

A4: One challenge lies in the isolation and purification of individual compounds from complex mixtures produced by Streptomyces species. [] Additionally, comprehensive studies investigating the mechanism of action, target specificity, and potential applications of each derivative require extensive research efforts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。